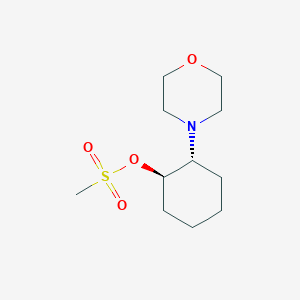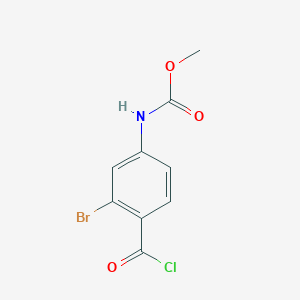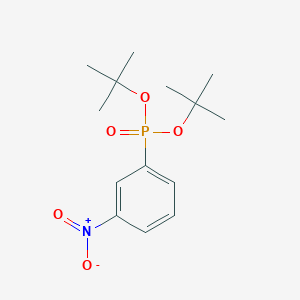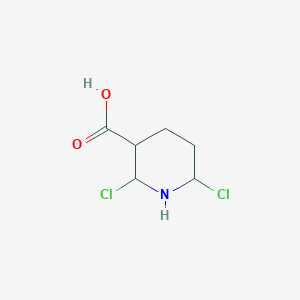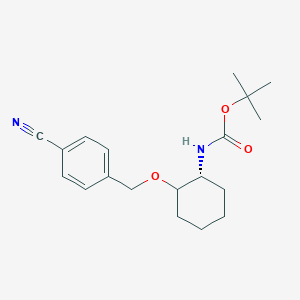
tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate: is a chemical compound that features a tert-butyl group, a cyanobenzyl moiety, and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with a cyanobenzyl halide under basic conditions. The tert-butyl group is introduced through the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyanobenzyl group to a benzylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition .
Medicine: Its ability to interact with biological targets makes it a promising compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression .
類似化合物との比較
- tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
- tert-Butyl ((1R)-2-((4-methoxybenzyl)oxy)cyclohexyl)carbamate
- tert-Butyl ((1R)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate
Comparison: tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate is unique due to the presence of the cyanobenzyl group, which imparts distinct reactivity and biological activity compared to its analogs. The cyanobenzyl moiety can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry .
特性
IUPAC Name |
tert-butyl N-[(1R)-2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-16-6-4-5-7-17(16)23-13-15-10-8-14(12-20)9-11-15/h8-11,16-17H,4-7,13H2,1-3H3,(H,21,22)/t16-,17?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAPGVAJPAFWOK-TZHYSIJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCC1OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
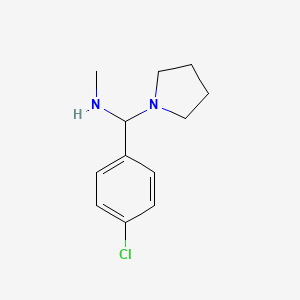
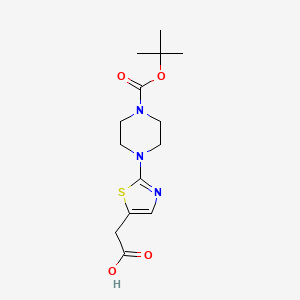
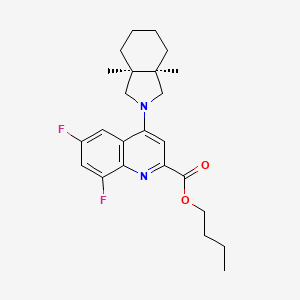
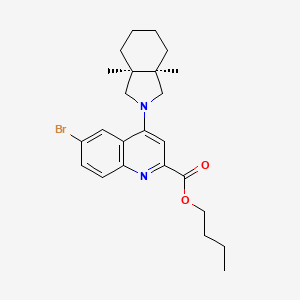
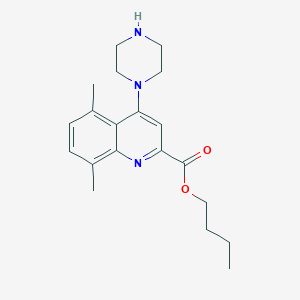
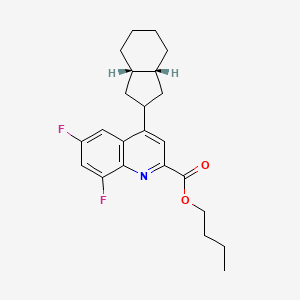
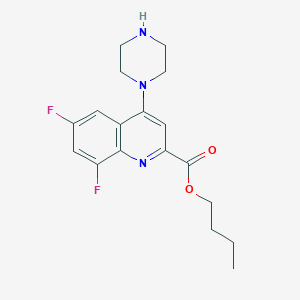
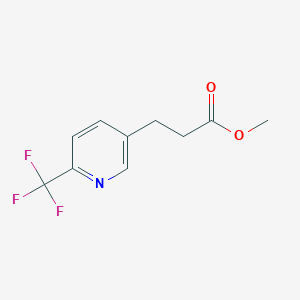
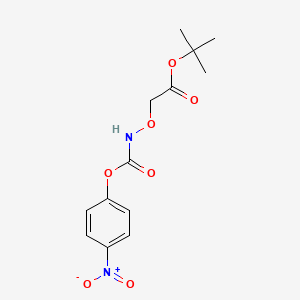
![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8026449.png)
